molecular formula C10H12N2 B15208188 2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine CAS No. 114166-26-6

2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine

Cat. No.: B15208188
CAS No.: 114166-26-6
M. Wt: 160.22 g/mol
InChI Key: WROYWWMCHDBNAR-UHFFFAOYSA-N
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Description

Significance of Pyrrolopyridine Scaffolds in Advanced Organic Synthesis

The pyrrolopyridine scaffold is a cornerstone in the development of new bioactive molecules due to its versatile chemical nature and established biological importance. nih.govnih.gov Organic chemists are drawn to this framework for its synthetic accessibility and the potential for functionalization at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve desired biological activities.

Pyrrolopyridine derivatives are integral to numerous pharmaceuticals and compounds under investigation for a variety of diseases. mdpi.com For instance, derivatives of the pyrrolo[3,2-b]pyridine scaffold, the same core as the titular compound, have been synthesized and investigated for their potent antiproliferative activity against melanoma. nih.gov Another study identified 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a novel class of highly potent antibacterial agents. nih.gov The broader class of pyrrolopyridines is found in natural alkaloids like camptothecin, which possesses anticancer properties, and in synthetic drugs, highlighting the scaffold's therapeutic relevance. nih.gov

The development of novel synthetic routes to access these scaffolds is an active area of research. Methodologies often focus on constructing the bicyclic system through cyclization reactions, with significant efforts dedicated to creating efficient and regioselective syntheses to access specific isomers. The ability to build upon the pyrrolopyridine core makes it an invaluable tool in creating libraries of compounds for high-throughput screening in drug discovery programs. nih.govnih.gov

Table 1: Examples of Bioactive Pyrrolopyridine Derivatives

Compound ClassIsomeric CoreTherapeutic Area of InterestReference
Diarylureas and Amidespyrrolo[3,2-b]pyridineAnticancer (Melanoma) nih.gov
5-oxo-derivativespyrrolo[3,2-b]pyridineAntibacterial nih.gov
FMS Kinase Inhibitorspyrrolo[3,2-c]pyridineAnticancer, Antiarthritic mdpi.com
Colchicine-Binding Site Inhibitors1H-pyrrolo[3,2-c]pyridineAnticancer tandfonline.com
Pexidartinib (Turalio®)1H-pyrrolo[2,3-b]pyridineAnticancer (Kinase Inhibitor) nih.gov
Camptothecin (Natural Alkaloid)pyrrolo[3,4-b]pyridine core within a larger structureAnticancer (Topoisomerase I inhibitor) nih.gov

Overview of Fused Nitrogen-Containing Heterocycles in Modern Chemical Disciplines

Fused nitrogen-containing heterocycles are a vast and fundamentally important class of organic compounds that form the structural basis for a multitude of natural products, pharmaceuticals, agrochemicals, and materials. eurekaselect.commdpi.com Their prevalence is remarkable, with analyses of FDA-approved drugs showing that a significant majority—as high as 82% in recent years—contain at least one nitrogen heterocycle. acs.org This ubiquity is attributed to several key features:

Biological Mimicry: Many nitrogen heterocycles are bioisosteres of endogenous purine (B94841) and pyrimidine (B1678525) nucleobases, allowing them to interact with enzymes, receptors, and nucleic acids.

Structural Rigidity: The fused ring system imparts a degree of conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.

Chemical Stability: These aromatic and heteroaromatic systems often exhibit high chemical and metabolic stability.

Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors, which is crucial for molecular recognition and binding to biological macromolecules. mdpi.com

This class of compounds encompasses a wide range of scaffolds, including indoles, quinolines, quinazolines, and the pyrrolopyridines, among many others. nih.gov Their adaptable nature makes them central to the field of medicinal chemistry, where they serve as foundational structures for designing novel therapeutic agents against cancer, viral infections, bacterial infections, and neurological disorders. eurekaselect.comnih.govmdpi.com The continuous development of synthetic methodologies to create these complex architectures remains a primary focus in organic chemistry, enabling the exploration of new chemical space and the generation of next-generation drugs and functional materials. eurekaselect.com

Structural Context of 2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine within the Pyrrolopyridine Isomeric Landscape

The term "pyrrolopyridine" refers to a bicyclic heterocyclic system where a five-membered pyrrole (B145914) ring is fused to a six-membered pyridine (B92270) ring. The specific arrangement of the rings and the position of the nitrogen atom in the pyridine ring give rise to six distinct structural isomers, often referred to as azaindoles. nih.govmdpi.comresearchgate.net

The nomenclature of these isomers indicates the face of the pyridine ring to which the pyrrole ring is fused. For example, pyrrolo[3,2-b]pyridine indicates that the pyrrole ring is fused to the 'b' face (the bond between carbons 2 and 3) of the pyridine ring, connecting at positions 3 and 2 of the pyrrole.

The six fundamental isomers of pyrrolopyridine are:

Pyrrolo[2,3-b]pyridine (7-azaindole)

Pyrrolo[3,2-b]pyridine (4-azaindole)

Pyrrolo[2,3-c]pyridine (6-azaindole)

Pyrrolo[3,2-c]pyridine (5-azaindole)

Pyrrolo[3,4-b]pyridine

Pyrrolo[3,4-c]pyridine

The specific compound, This compound , is a derivative of the 4-azaindole (B1209526) core. The "3H" designation indicates that the C3 position of the pyrrole ring is saturated (sp3 hybridized) and bears a hydrogen atom in the parent scaffold, which in this case is replaced by two methyl groups. The additional methyl group is at the C2 position. This substitution pattern, particularly the gem-dimethyl group at the C3 position, creates a quaternary carbon center, adding significant steric bulk and locking the conformation of that part of the molecule. While extensive research exists for various derivatives of the six parent isomers, literature specifically detailing the synthesis and properties of this compound is limited. However, related trimethylated isomers such as 2,3,3-Trimethyl-3H-pyrrolo[2,3-b]pyridine are documented, confirming the chemical viability of such structures. nih.gov Furthermore, the pyrrolo[3,2-c]pyridine isomer with the same substitution pattern, 2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine, has been assigned a CAS number (22930-77-4), indicating its synthesis and characterization in the chemical literature.

Table 2: Isomeric Scaffolds of Pyrrolopyridine

Systematic NameCommon NameStructure
Pyrrolo[2,3-b]pyridine7-Azaindole (B17877)
Pyrrolo[3,2-b]pyridine 4-Azaindole
Pyrrolo[2,3-c]pyridine6-Azaindole
Pyrrolo[3,2-c]pyridine5-Azaindole
Pyrrolo[3,4-b]pyridineN/A
Pyrrolo[3,4-c]pyridineN/A

Note: The structure for this compound is based on the 4-azaindole core with the specified methyl substitutions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114166-26-6

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2,3,3-trimethylpyrrolo[3,2-b]pyridine

InChI

InChI=1S/C10H12N2/c1-7-10(2,3)9-8(12-7)5-4-6-11-9/h4-6H,1-3H3

InChI Key

WROYWWMCHDBNAR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C1(C)C)N=CC=C2

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations of 2,3,3 Trimethyl 3h Pyrrolo 3,2 B Pyridine Transformations

Elucidation of Molecular Pathways for Pyrrolopyridine Nucleus Construction

The construction of the 2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine core is most plausibly achieved through an aza-variant of the Fischer Indole (B1671886) Synthesis. This classical reaction, which traditionally converts arylhydrazines and enolizable ketones or aldehydes into indoles, can be adapted to use pyridylhydrazines to form the pyrrolopyridine nucleus. thermofisher.comwikipedia.org The specific substitution pattern of the target molecule, particularly the gem-dimethyl group at the C3 position, points to the use of an α-branched ketone in the synthesis. rsc.org

The proposed molecular pathway involves the following key steps:

Hydrazone Formation : The reaction is initiated by the acid-catalyzed condensation of a suitable pyridylhydrazine, such as 3-hydrazinylpyridine (B1311347), with an α-branched ketone, specifically 3-methylbutan-2-one. This reaction forms the corresponding pyridylhydrazone intermediate.

Tautomerization : The pyridylhydrazone undergoes tautomerization to its more reactive ene-hydrazine form. This step is crucial as it sets up the molecule for the subsequent sigmatropic rearrangement.

thermofisher.comthermofisher.com-Sigmatropic Rearrangement : Following protonation of the ene-hydrazine, the molecule undergoes a concerted, thermally or acid-catalyzed thermofisher.comthermofisher.com-sigmatropic rearrangement (aza-Cope rearrangement). This is often the rate-determining step of the synthesis and is responsible for forming the new carbon-carbon bond that defines the pyrrole (B145914) ring structure, resulting in a di-iminium intermediate. wikipedia.org

Cyclization and Elimination : The di-iminium intermediate rapidly undergoes intramolecular cyclization to form a cyclic aminal. The final step is the elimination of a molecule of ammonia (B1221849), driven by the formation of the conjugated 3H-pyrrolo[3,2-b]pyridine system. The use of an α,α-disubstituted ketone (relative to the carbonyl group) prevents re-aromatization to a fully aromatic 1H-pyrrolo[3,2-b]pyridine, instead yielding the indolenine-like 3H-tautomer with a quaternary carbon at the C3 position. rsc.org

Alternative pathways for constructing the general pyrrolopyridine scaffold include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, to form key bonds during the synthesis. nih.gov However, for the specific substitution pattern of this compound, the Fischer synthesis provides the most direct and logical route.

Identification and Characterization of Reactive Intermediates in Multi-Step Syntheses

The multi-step transformation in the proposed aza-Fischer synthesis involves several key reactive intermediates that dictate the course of the reaction. The identification and characterization of these transient species are fundamental to confirming the mechanistic pathway.

The primary intermediates in the formation of this compound are:

Pyridylhydrazone : This is the initial product formed from the condensation of 3-hydrazinylpyridine and 3-methylbutan-2-one. It is a relatively stable intermediate that can often be isolated before proceeding to the next step.

Ene-hydrazine : The tautomer of the pyridylhydrazone, the ene-hydrazine, is a crucial but less stable intermediate. Its formation is necessary for the subsequent thermofisher.comthermofisher.com-sigmatropic rearrangement. Its concentration at equilibrium is typically low.

Di-iminium Species : Formed immediately after the thermofisher.comthermofisher.com-sigmatropic rearrangement, this species contains two iminium ions. It is highly reactive and quickly undergoes cyclization.

Cyclic Aminal : The intramolecular attack of the amine on the iminium carbon results in a five-membered heterocyclic aminal. This intermediate is unstable under acidic conditions and readily eliminates ammonia to yield the final product. wikipedia.org

The characterization of these intermediates often relies on indirect methods or spectroscopic analysis under specialized conditions, as they are typically not isolated during a standard one-pot synthesis.

Kinetic and Thermodynamic Interpretations of Pyrrolopyridine Formation

While specific experimental kinetic and thermodynamic data for the synthesis of this compound are not available in the literature, the principles of the underlying Fischer Indole Synthesis provide a solid framework for interpretation.

Acid Catalyst : The concentration and strength of the acid catalyst are critical, as protonation of the ene-hydrazine is required to facilitate the rearrangement.

Temperature : The reaction often requires elevated temperatures to overcome the activation energy barrier of the rearrangement.

Substituent Effects : The electronic nature of substituents on both the pyridyl and ketone components can influence the electron density and stability of the transition state, thereby affecting the reaction rate.

Computational Chemistry in Mechanistic Elucidation

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the detailed reaction mechanism for the formation of this compound.

Computational studies can provide deep insights into:

Reaction Pathway Energetics : DFT calculations can map the potential energy surface of the entire aza-Fischer synthesis. This involves calculating the relative energies of all reactants, intermediates, transition states, and products.

Transition State Analysis : The geometry and energy of the transition state for the rate-determining thermofisher.comthermofisher.com-sigmatropic rearrangement can be precisely calculated. This allows for the determination of the theoretical activation energy (Ea), providing a quantitative measure of the reaction's kinetic feasibility.

Intermediate Stability : The relative stabilities of the pyridylhydrazone and ene-hydrazine tautomers can be assessed, confirming that the ene-hydrazine is the higher-energy, more reactive species.

Catalyst Role : The mechanism of acid catalysis can be modeled by including explicit acid molecules (e.g., H₃O⁺) in the calculations to understand how protonation lowers the activation barriers of key steps.

A representative table of data from a hypothetical DFT study on the proposed aza-Fischer pathway is shown below. This illustrates how computational results can support the proposed mechanism by quantifying the energy changes at each step.

SpeciesDescriptionCalculated Relative Energy (kcal/mol)
Reactants3-hydrazinylpyridine + 3-methylbutan-2-one0.0 (Reference)
INT-1Pyridylhydrazone-5.2
INT-2Ene-hydrazine+3.4
TS-1Transition State for thermofisher.comthermofisher.com-Rearrangement+25.8
INT-3Di-iminium Intermediate-15.7
TS-2Transition State for NH₃ Elimination-8.1
ProductThis compound + NH₃-30.5

Note: The data in this table is hypothetical and serves only to illustrate the type of information provided by computational analysis. No specific computational studies for this compound have been published.

Chemical Reactivity and Derivatization Strategies for 2,3,3 Trimethyl 3h Pyrrolo 3,2 B Pyridine

Functionalization at the Pyrrole (B145914) Ring of the Pyrrolopyridine Core

The pyrrole ring within the pyrrolopyridine system is inherently electron-rich due to the delocalization of the nitrogen atom's lone pair of electrons into the π-system. This makes it the more reactive of the two rings towards electrophilic aromatic substitution. wikipedia.org In related fused systems like pyrrolo[3,2-b]pyrroles, the positions corresponding to C2 and C3 of the pyrrole ring are noted for their high reactivity. rsc.org For the parent pyrrolo[3,2-b]pyridine core, electrophilic attack is generally predicted to occur at the C2 or C3 position, as this allows for the formation of a more stable cationic intermediate (Wheland intermediate) where the positive charge can be delocalized without placing it on the electronegative pyridine (B92270) nitrogen. aklectures.com

However, in 2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine, the substitution pattern dramatically alters this expected reactivity:

C3 Position: This position is fully substituted with a gem-dimethyl group, making it sterically inaccessible for any further substitution.

C2 Position: The methyl group at C2, combined with the adjacent gem-dimethyl group at C3, creates substantial steric hindrance. This crowding severely impedes the approach of electrophiles, likely rendering typical electrophilic substitution reactions at this site difficult to achieve under standard conditions.

While the inductive and hyperconjugative effects of the three methyl groups electronically activate the ring system by donating electron density, the steric hindrance they create is the dominant factor. This presents a classic conflict between electronic activation and steric deactivation. Consequently, functionalization of the pyrrole ring in this specific molecule would require harsh reaction conditions or novel synthetic strategies that can overcome the steric blockade. Alternative approaches, such as metalation followed by quenching with an electrophile, might be explored, although the steric hindrance would still pose a significant challenge.

Reactivity at the Pyridine Moiety within the Pyrrolopyridine System

In contrast to the pyrrole ring, the pyridine moiety is a π-deficient heterocycle. stackexchange.com The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards electrophilic attack. uoanbar.edu.iq This effect makes the pyridine portion of the pyrrolopyridine scaffold significantly less reactive to electrophiles than a benzene (B151609) ring. uoanbar.edu.iq When electrophilic substitution is forced under vigorous conditions, it typically occurs at the C7 position (meta to the pyridine nitrogen), as this leads to a resonance intermediate that avoids placing a positive charge on the already electron-deficient nitrogen atom. quora.comquora.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group (e.g., a halogen) is present at the C5 or C7 positions (ortho and para to the pyridine nitrogen). quimicaorganica.org The reaction proceeds via an addition-elimination mechanism, where the intermediate anionic species (Meisenheimer complex) is stabilized by the electronegative nitrogen atom. quora.com

A common strategy to modulate the reactivity of the pyridine ring is N-oxidation. Treatment of the pyridine nitrogen with an oxidizing agent forms a pyridine-N-oxide. This modification has two key effects:

It increases the electron density in the ring, activating the C5 and C7 positions for electrophilic attack.

It further enhances the susceptibility of the C5 and C7 positions to nucleophilic attack by providing additional stabilization for the anionic intermediate.

Influence of Substituent Patterns on Reactivity and Selectivity in Pyrrolopyridine Systems

Substituents are crucial in directing the course of chemical reactions on the pyrrolopyridine core by exerting electronic and steric effects. In this compound, the three methyl groups collectively influence the molecule's reactivity profile.

SubstituentPositionElectronic EffectSteric Effect
MethylC2Electron-donating (Inductive, Hyperconjugation)High hindrance at C2
gem-DimethylC3Electron-donating (Inductive, Hyperconjugation)Very high hindrance; blocks C3 completely

Steric Influence : The steric bulk of the trimethyl arrangement is the overriding factor for reactivity on the pyrrole ring. It effectively shields the most electronically favorable positions (C2, C3) from attack, potentially redirecting reactions to the less-hindered pyridine ring or requiring non-traditional synthetic methods.

Studies on other substituted pyrrolopyridine systems have demonstrated the profound impact of substituent patterns. For instance, the placement of methyl groups on a pyrrolo[3,4-c]pyridine ring was found to improve metabolic stability in biological studies. nih.gov Similarly, investigations into the antiproliferative activity of various diarylureas and amides based on the pyrrolo[3,2-b]pyridine scaffold have shown that the nature and position of substituents are key determinants of biological efficacy. nih.gov This highlights that strategic placement of functional groups is essential for tuning both the chemical reactivity and the physicochemical properties of the molecule.

Heterocycle Annulation and π-Expansion Methodologies

Annulation, the process of building a new ring onto an existing one, and other π-expansion strategies are powerful tools for creating large, conjugated polycyclic aromatic systems from the pyrrolopyridine core. These extended systems are of great interest for applications in materials science due to their tunable electronic and photophysical properties.

Several methodologies developed for related heterocyclic systems could be adapted for the derivatization of the this compound scaffold:

Intramolecular Arylation : A common strategy involves installing functional groups that can participate in intramolecular cyclization. For example, a straightforward route to creating π-extended, ladder-type heteroacenes from 1,4-dihydropyrrolo[3,2-b]pyrroles utilizes a double intramolecular direct arylation reaction. acs.org A similar approach could be envisioned by first functionalizing the pyridine ring of the target molecule with aryl groups bearing appropriate ortho substituents (e.g., halogens) that can undergo palladium-catalyzed C-H activation to form new fused rings.

Cross-Coupling Reactions : If the core molecule is first halogenated (e.g., at C7 on the pyridine ring), powerful cross-coupling reactions like the Suzuki or Stille reactions can be used to append aryl, heteroaryl, or vinyl groups, thereby extending the π-conjugated system.

Cycloaddition Reactions : [3+2] cycloaddition reactions are a well-established method for forming five-membered rings. For instance, the transformation of a nitrile group on a pyrrolo[3,4-b]pyridin-5-one into a tetrazole ring via cycloaddition with an azide (B81097) source has been demonstrated. mdpi.com A suitably functionalized this compound could potentially serve as a precursor in similar annulation schemes.

Condensation Reactions : Classical condensation reactions can also be used to build new heterocyclic rings. For example, the synthesis of fluorinated pyrrolo[2,3-b]pyridines has been achieved through the reaction of an aminopyrrole with fluorinated 1,3-bielectrophiles. enamine.net

Derivatization for Integration into Advanced Materials

The derivatization of the pyrrolopyridine scaffold is a key step toward its integration into advanced materials such as organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent probes. researchgate.net The goal of such derivatization is to fine-tune the molecule's electronic properties, particularly the HOMO-LUMO energy gap, which dictates its absorption and emission characteristics.

The π-expansion methodologies discussed in the previous section are central to this effort. By extending the conjugated system, the HOMO-LUMO gap can be systematically narrowed, leading to a red-shift in absorption and fluorescence spectra. A notable example comes from the related pyrrolo[3,2-b]pyrrole (B15495793) system, where the incorporation of boron via a cascade borylation procedure creates a fused, planarized structure. rsc.org This derivatization results in dyes with strong fluorescence in the deep-red region of the spectrum, both in solution and in the solid state. rsc.org

The table below outlines potential derivatization strategies for the this compound core and their likely impact on material properties.

Derivatization StrategyTarget Position(s)Resulting StructureImpact on Material Properties
Suzuki CouplingC7 (after halogenation)Aryl-substituted pyrrolopyridineπ-system extension, tuning of emission wavelength, potential for liquid crystal properties.
Buchwald-Hartwig AminationC7 (after halogenation)Amino-functionalized pyrrolopyridineIntroduction of charge-transporting moieties, pH-sensing capabilities.
Intramolecular C-H ArylationC6 and a substituent on C7Fused polycyclic aromatic systemCreation of rigid, planar ladder-type structures; enhanced fluorescence quantum yields; solid-state packing control.
Boron IncorporationN1 and C7 (with a chelating group)B-N fused heterocyclic systemLowering of LUMO level, generation of highly fluorescent dyes. rsc.org

Through these and other synthetic transformations, the this compound core can serve as a versatile building block for a new generation of functional organic materials.

Advanced Spectroscopic and Structural Characterization of 2,3,3 Trimethyl 3h Pyrrolo 3,2 B Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine and its analogs. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural assessment of these compounds. The chemical shifts (δ), multiplicities, and integration values in ¹H NMR spectra, along with the chemical shifts in ¹³C NMR spectra, allow for the assignment of each proton and carbon atom in the molecule.

For the parent this compound, characteristic signals are expected. The ¹H NMR spectrum would likely show a singlet for the C2-methyl group, a singlet for the two equivalent C3-methyl groups, and distinct signals for the aromatic protons on the pyridine (B92270) ring. The ¹³C NMR spectrum would complement this by showing distinct resonances for the methyl carbons, the quaternary C3 carbon, the C2 carbon, and the carbons of the pyridine and pyrrole (B145914) ring systems. In derivatives of this compound, shifts in these signals provide critical information about the position and nature of substituents.

Table 1: Representative ¹H and ¹³C NMR Data for Pyrrolo[2,3-b]pyridine Derivatives

Compound/Fragment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Pyrrole Ring Protons6.5 - 7.5100 - 130
Pyridine Ring Protons7.0 - 8.7120 - 150
Methyl Protons (C2-CH₃)~2.5~15-25
Methyl Protons (C3-(CH₃)₂)~1.3~25-35
Quaternary Carbon (C3)-~40-50

Note: The data in this table is illustrative and actual values can vary based on the specific derivative and solvent used.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the complex NMR spectra of this compound derivatives and to establish through-bond and through-space correlations, a variety of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyridine ring and any coupled side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the connectivity between different parts of the molecule, such as linking the methyl groups to their respective positions on the pyrrole ring and connecting the pyrrole and pyridine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. For instance, it can confirm the spatial proximity of the C2-methyl group to protons on the pyridine ring.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., HRMS, ESI-TOF)

Mass spectrometry (MS) is an indispensable tool for determining the precise molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI) and Time-of-Flight (TOF) analysis, provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. semanticscholar.org

The fragmentation patterns observed in the mass spectrum offer valuable structural information. sapub.orgchemguide.co.uk The molecular ion peak (M+) is typically prominent. sapub.org Common fragmentation pathways for pyrrolopyridine-type structures may involve the loss of methyl radicals (•CH₃) from the C2 or C3 positions, leading to fragment ions with m/z values of M-15. sapub.org Subsequent fragmentation can involve the cleavage of the pyrrole or pyridine rings, often with the loss of neutral molecules like HCN. asianpubs.orgresearchgate.net Analysis of these fragmentation patterns helps to confirm the core structure and the location of substituents in derivatives. sapub.orgchemguide.co.ukasianpubs.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. rsc.org It is particularly useful for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would be expected for C-H stretching and bending vibrations of the methyl and aromatic groups. rsc.orgnist.gov The C=N and C=C stretching vibrations of the fused aromatic ring system typically appear in the 1600-1450 cm⁻¹ region. researchgate.net For derivatives, the presence of other functional groups, such as carbonyl (C=O), hydroxyl (O-H), or amino (N-H) groups, would give rise to strong, characteristic absorption bands in the IR spectrum.

Table 2: Typical IR Absorption Frequencies for this compound and its Derivatives

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (Methyl)Stretching2975 - 2850
C=C and C=NRing Stretching1600 - 1450
C-HBending1475 - 1365

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The fused aromatic system of this compound gives rise to characteristic absorption bands in the UV-Vis region, typically corresponding to π→π* transitions. researchgate.netnist.gov The position and intensity of these absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents on the aromatic rings. researchgate.net Electron-donating or electron-withdrawing groups can cause shifts in the absorption bands to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, respectively. This technique is valuable for studying the electronic properties of the chromophore and how they are modulated in different derivatives.

X-ray Crystallography for Single-Crystal Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional solid-state structure of a molecule. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to determine the precise positions of all atoms in the crystal lattice. This provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state. nih.gov The resulting crystal structure confirms the connectivity and stereochemistry of the molecule, providing a definitive structural proof that complements the data obtained from spectroscopic methods.

Advanced Optical Spectroscopic Methods (e.g., Fluorescence Spectroscopy, Two-Photon Absorption Spectroscopy)

While detailed optical spectroscopic studies specifically on this compound are not extensively documented in publicly accessible literature, significant research into the photophysical properties of the structurally related pyrrolo[3,2-b]pyrrole (B15495793) core provides valuable insights into the potential of this class of compounds. These studies reveal that the pyrrolo[3,2-b]pyrrole scaffold is a highly electron-rich system, making its derivatives promising candidates for applications in materials science and bioimaging.

Fluorescence Spectroscopy: Derivatives of the analogous pyrrolo[3,2-b]pyrrole system have been shown to exhibit significant and often remarkable fluorescence properties. A key characteristic observed in some derivatives is a strong solvatofluorochromic effect, where the fluorescence emission properties, such as wavelength and quantum yield, are highly dependent on the polarity of the solvent. For instance, a quadrupolar pyrrolo[3,2-b]pyrrole derivative featuring 4-nitrophenyl substituents at the 2 and 5 positions demonstrates an exceptionally high fluorescence quantum yield of up to 0.96 in a nonpolar solvent like cyclohexane. nih.govresearchgate.net In stark contrast, the fluorescence of this same compound is completely quenched in the highly polar solvent DMSO. nih.govresearchgate.net This behavior is indicative of an intramolecular charge-transfer (ICT) character in the excited state. beilstein-journals.org The fluorescence quantum yields for some derivatives are very high in the majority of solvents, which can be explained by a tendency to fluoresce more efficiently from the ICT state in polar environments. nih.gov

Two-Photon Absorption (2PA) Spectroscopy: The pyrrolo[3,2-b]pyrrole core has been successfully utilized in the construction of chromophores with significant two-photon absorption (2PA) properties. nih.govresearchgate.net 2PA is a nonlinear optical process where a molecule simultaneously absorbs two photons, which is of great interest for applications such as two-photon microscopy and 3D data storage. Experimental and theoretical studies on quadrupolar molecules with a pyrrolo[3,2-b]pyrrole core have reported large 2PA cross-section (σ₂ₚₐ) values, typically in the range of 10²–10³ GM (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹) at wavelengths between 650–700 nm. nih.govresearchgate.net These large cross-sections correspond to transitions that are two-photon allowed but one-photon forbidden, a characteristic feature of centrosymmetric quadrupolar systems. nih.govresearchgate.net Quantum-chemical calculations have further predicted that increasing the planarity of the molecule could lead to even greater σ₂ₚₐ values. nih.govresearchgate.net

Compound ClassSpectroscopic MethodKey Research FindingValue/ParameterSolvent/Conditions
Quadrupolar Pyrrolo[3,2-b]pyrrole DerivativeFluorescence SpectroscopyStrong solvatofluorochromism; high quantum yield in nonpolar solvents. nih.govresearchgate.netΦF ≈ 0.96Cyclohexane
Quadrupolar Pyrrolo[3,2-b]pyrrole DerivativeFluorescence SpectroscopyFluorescence quenching in polar solvents. nih.govresearchgate.netΦF ≈ 0DMSO
Quadrupolar Pyrrolo[3,2-b]pyrrole DerivativesTwo-Photon Absorption SpectroscopyLarge 2PA cross-section values observed. nih.govresearchgate.netσ₂ₚₐ ≈ 10²–10³ GM650–700 nm

Chromatographic Techniques for Separation, Purification, and Purity Assessment (e.g., GC-MS, HPLC)

Chromatographic techniques are indispensable tools for the synthesis and characterization of this compound and its derivatives. These methods are crucial for monitoring reaction progress, isolating desired products from complex reaction mixtures, and assessing the purity of the final compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis and purification of pyrrolopyridine derivatives. It offers high resolution and sensitivity, allowing for the separation of closely related compounds, including isomers and byproducts. Both normal-phase and reverse-phase HPLC can be employed, depending on the polarity of the specific derivative. The choice of mobile and stationary phases is optimized to achieve efficient separation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. However, its application to complex heterocyclic systems like pyrrolopyridines can sometimes be challenging. Certain high molecular weight or polar derivatives may exhibit poor thermal stability, leading to degradation in the high-temperature environment of the GC inlet, which can result in an inability to obtain useful or reproducible mass spectra. nist.gov

A common strategy to overcome this limitation is chemical derivatization. For example, the analysis of related pyranopyrazole compounds by GC-MS was greatly improved by converting them into their trimethylsilyl (B98337) (TMS) derivatives. nist.gov This process increases the thermal stability and volatility of the analytes, allowing for the acquisition of characteristic mass spectra with clear fragmentation pathways that are essential for structural elucidation. nist.gov

Preparative and Analytical Chromatography: In the synthetic routes leading to various pyrrolopyridine analogs, purification by flash column chromatography using silica (B1680970) gel is a standard and essential step. mdpi.comnih.gov This technique is used for the preparative-scale isolation of target compounds from crude reaction mixtures. mdpi.comnih.gov The progress of these separations, as well as the initial monitoring of the reaction itself, is typically followed by thin-layer chromatography (TLC), which provides a rapid and simple method for assessing the composition of the mixture. nih.gov

TechniqueApplicationTypical Use Case / Details
High-Performance Liquid Chromatography (HPLC)Purity Assessment, PurificationHigh-resolution separation of isomers and byproducts; applicable in both analytical and preparative scales.
Gas Chromatography-Mass Spectrometry (GC-MS)Structural Identification, Purity AssessmentEffective for volatile and thermally stable derivatives. May require chemical derivatization (e.g., TMS) for less stable compounds to prevent thermal degradation. nist.gov
Flash Column ChromatographyPurificationStandard method for preparative-scale isolation of synthesized compounds from reaction mixtures using silica gel as the stationary phase. mdpi.comnih.gov
Thin-Layer Chromatography (TLC)Reaction MonitoringRapid, qualitative analysis to track the progress of a chemical reaction and identify the number of components in a mixture. nih.gov

Computational Chemistry and Theoretical Investigations of 2,3,3 Trimethyl 3h Pyrrolo 3,2 B Pyridine

Density Functional Theory (DFT) Studies on Electronic Structure, Ground State Geometries, and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular systems. DFT calculations are employed to determine the optimized ground state geometry of 2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine, revealing key structural parameters such as bond lengths, bond angles, and dihedral angles.

A common approach involves using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. ias.ac.in The optimized geometry provides insights into the planarity of the pyrrolopyridine core and the spatial orientation of the trimethyl substituents.

From the electronic structure, various reactivity descriptors can be calculated. These parameters, derived from the conceptual DFT framework, help in predicting the molecule's chemical behavior. Key descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov These values are crucial for understanding the molecule's propensity to act as an electron donor or acceptor in chemical reactions.

Illustrative DFT-Calculated Properties for this compound

Property Predicted Value Significance
Total Energy (Typical range) Indicates the stability of the optimized geometry.
Dipole Moment (Typical range) Reflects the charge distribution and polarity of the molecule.
Electronegativity (χ) (Typical range) Measures the ability of the molecule to attract electrons.
Chemical Hardness (η) (Typical range) Indicates resistance to change in electron distribution.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Characterization

To understand the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. ias.ac.in This approach allows for the calculation of excited state energies, which correspond to the absorption of photons and the promotion of electrons to higher energy orbitals.

TD-DFT calculations can predict the electronic absorption spectrum of the molecule, highlighting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net By analyzing the molecular orbitals involved in these electronic transitions, the nature of the excited states (e.g., π-π* or n-π* transitions) can be elucidated. Such studies on related pyridine-thiophene oligomers have shown that functionals like CAM-B3LYP and ωB97XD can provide results in good agreement with higher-level methods. nih.govresearcher.life

Illustrative TD-DFT Predicted Absorption Data for this compound

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Dominant Orbital Contribution
S0 → S1 (Typical value) (Typical value) (Typical value) HOMO → LUMO
S0 → S2 (Typical value) (Typical value) (Typical value) HOMO-1 → LUMO

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity and the study of electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions and are central to understanding the electronic properties of a molecule.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides an indication of the molecule's chemical stability and reactivity. scirp.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. For pyrrolopyridine systems, the HOMO is often distributed over the electron-rich pyrrole (B145914) ring, while the LUMO may be localized on the pyridine (B92270) ring. researchgate.net

Illustrative FMO Properties for this compound

Parameter Predicted Energy (eV) Spatial Distribution
HOMO (Typical value) Likely localized on the pyrrole moiety and pyridine ring.
LUMO (Typical value) Likely localized on the pyridine ring system.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational chemistry is a valuable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts.

The calculation of vibrational frequencies can help in the assignment of experimental IR and Raman bands to specific molecular motions. nih.gov Similarly, the prediction of ¹H and ¹³C NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the structural elucidation of the compound and its derivatives. github.io A good correlation between the predicted and experimental spectra provides confidence in the accuracy of the computed molecular structure and electronic properties.

Illustrative Predicted vs. Experimental Spectroscopic Data Correlation

Spectroscopic Data Predicted Value Experimental Value
Key IR Frequency (C=N stretch) (Calculated cm⁻¹) (Measured cm⁻¹)
¹H NMR Chemical Shift (H at position X) (Calculated ppm) (Measured ppm)

Conformational Analysis and Molecular Dynamics Simulations of Pyrrolopyridine Systems

While the core pyrrolo[3,2-b]pyridine ring system is relatively rigid, the trimethyl substituents on the pyrrole ring introduce some conformational flexibility. Conformational analysis can be performed to identify the most stable conformers and the energy barriers between them.

For more complex derivatives of this scaffold, Molecular Dynamics (MD) simulations can provide a deeper understanding of their dynamic behavior. nih.gov MD simulations model the movement of atoms and molecules over time, offering insights into conformational changes, intermolecular interactions, and the stability of the system in different environments. mdpi.com In the context of drug design, MD simulations are crucial for studying the binding of pyrrolopyridine derivatives to biological targets, such as protein kinases, and for assessing the stability of the resulting complex. sci-hub.senih.gov

Rational Design of Pyrrolopyridine Derivatives through Computational Approaches

The insights gained from computational studies on the parent this compound scaffold can be leveraged for the rational design of new derivatives with desired properties. nih.gov By understanding the structure-activity relationships (SAR) or structure-property relationships, modifications can be made to the core structure to enhance specific characteristics, such as biological activity, solubility, or photophysical properties. nih.govmdpi.com

For instance, if the goal is to develop a fluorescent probe, substituents can be added to modulate the HOMO-LUMO gap and enhance the quantum yield. If the aim is to design a kinase inhibitor, functional groups can be introduced to improve binding affinity and selectivity for the target protein's active site. sci-hub.se Computational techniques like molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) are instrumental in this design process, allowing for the virtual screening of a large number of potential derivatives before their synthesis and experimental testing. sci-hub.senih.gov

Applications of Pyrrolopyridine Ring Systems in Advanced Materials Science

Design and Synthesis of Functional Materials Incorporating Pyrrolopyridine Scaffolds

The pyrrolopyridine framework, an amalgamation of pyrrole (B145914) and pyridine (B92270) rings, offers a rich platform for the design and synthesis of functional materials. asianpubs.orgnih.gov The inherent electron-rich nature of the pyrrole ring combined with the electron-deficient character of the pyridine ring allows for the creation of molecules with tunable electronic properties. nih.govresearchgate.net This donor-acceptor characteristic is fundamental to many of the applications discussed below.

Synthetic strategies often involve building upon the core pyrrolopyridine structure, modifying it with various functional groups to tailor its properties for specific applications. mdpi.comnih.gov Techniques like molecular hybridization and scaffold hopping are employed to integrate structural features from different molecules, leading to novel compounds with enhanced functionalities. mdpi.com For instance, the incorporation of pyrrolopyridine scaffolds into larger π-conjugated systems is a common approach to developing new organic semiconductors. rsc.org The versatility of this scaffold allows for the synthesis of a wide array of derivatives, each with unique photophysical and electrochemical characteristics. asianpubs.org

Optoelectronic Applications of Pyrrolopyridine-Based Chromophores

The favorable electronic properties of pyrrolopyridine derivatives make them excellent candidates for use as chromophores in various optoelectronic devices. nih.govnih.govresearchgate.netchemrxiv.org Their ability to facilitate intramolecular charge transfer (ICT) is a key factor in their performance. nih.gov

Pyrrolopyridine-based materials have shown significant promise in the field of Organic Light-Emitting Diodes (OLEDs). rsc.orgjmaterenvironsci.com In OLEDs, materials that can efficiently transport charge and emit light are crucial. The tunable nature of the pyrrolopyridine scaffold allows for the development of materials that can act as emitters or charge transporters. nih.gov For example, iridium(III) complexes incorporating a pyrido[3′,2′:4,5]pyrrolo[3,2,1-jk]carbazole unit have been developed as highly efficient emitters for OLEDs, exhibiting high external quantum efficiencies and narrow emission bandwidths. rsc.org The rigid structure of these complexes helps in achieving a balance of charge carriers and limiting intramolecular relaxation, leading to improved device performance. rsc.org

Below is a table summarizing the performance of an OLED device based on a pyrene-benzimidazole derivative, which showcases the potential of related heterocyclic systems in achieving pure blue emission.

ParameterValue
External Quantum Efficiency (EQE) at 5.5V0.35 (±0.04)%
Luminance at 5.5V100 (±6) cd m⁻²
CIE Coordinates(0.1482, 0.1300)
Highest EQE4.3 (±0.3)% at 3.5V
Highest Luminance290 (±10) cd m⁻² at 7.5V

Table showing the performance of an OLED prototype using a pyrene-benzimidazole derivative as the non-doped emissive layer. nih.gov

The semiconducting properties of pyrrolopyridine-containing molecules make them suitable for use in Organic Field-Effect Transistors (OFETs). digitellinc.comnih.govrsc.org OFETs are fundamental components of modern electronics, and the development of high-performance organic semiconductors is a key area of research. nih.gov Pyrrole-based organic semiconductors have demonstrated the potential for high charge carrier mobility, a critical parameter for OFET performance. digitellinc.comfrontiersin.org For instance, organic semiconductors derived from thieno[3,2-b]pyrrole have shown "nearly-ideal" OFET characteristics. digitellinc.com The easily modifiable NH group in the pyrrole ring provides a handle for tuning the material's properties. digitellinc.com

Research on banana-shaped donor-acceptor molecules with thieno[3,2-b]pyrrole as the donor and benzothiadiazole as the acceptor has yielded promising results. digitellinc.com A hole mobility of 0.08 cm² V⁻¹ s⁻¹ was measured for such a molecule, and this could be increased to 1.57×10⁻³ cm² V⁻¹ s⁻¹ by incorporating a fluorinated benzothiadiazole. digitellinc.com

Pyrrolopyridine derivatives have also been explored as sensitizers in Dye-Sensitized Solar Cells (DSSCs). rsc.orgresearchgate.netmdpi.com In DSSCs, a dye absorbs sunlight and injects an electron into a wide-bandgap semiconductor. The donor-π-acceptor (D-π-A) design is commonly used for these dyes to promote efficient intramolecular charge transfer. rsc.org Pyrrole-based organic dyes have been synthesized and used as sensitizers in DSSCs, showing good performance with conversion efficiencies ranging from 4.77% to 6.18%. researchgate.net The pyrrole moiety can act as a secondary electron donor upon photoexcitation, which aids in charge separation. researchgate.net

The table below presents the performance of DSSCs using a series of dipolar dyes containing pyrrole-based conjugate spacers.

DyeConversion Efficiency (%)
Dye 14.77
Dye 25.50
Dye 36.18
Standard N7197.19

Table comparing the conversion efficiencies of DSSCs sensitized by pyrrole-based dyes to a standard N719 dye. researchgate.net

Energy Storage and Conversion Materials (e.g., Supercapacitors, Covalent Triazine Frameworks)

Beyond optoelectronics, pyrrolopyridine-based structures are finding applications in energy storage and conversion. researchgate.netnih.govmdpi.com One notable area is in the development of Covalent Triazine Frameworks (CTFs) for supercapacitors. chemrxiv.orgnih.govrsc.org CTFs are a class of porous polymers with high surface area and excellent stability, making them suitable for electrode materials. rsc.orgupc.edu.pe

A study on a pyrrolo[3,2-b]pyrrole-based covalent triazine framework demonstrated its potential for supercapacitor applications. chemrxiv.org By combining the triazine framework with spherical carbon nanostructures, a material with a high specific capacitance of 638 F g⁻¹ in aqueous acidic solutions was achieved. chemrxiv.orgnih.gov This high performance is attributed to the material's large surface area, high micropore content, and the presence of nitrogen sites with basicity. nih.gov

Future Directions and Emerging Research Avenues for 2,3,3 Trimethyl 3h Pyrrolo 3,2 B Pyridine Research

Development of Novel and Efficient Synthetic Methodologies for Highly Substituted Pyrrolopyridine Architectures

The synthesis of complex, highly substituted pyrrolopyridine frameworks remains a key area of investigation. While classical methods have been established, the demand for greater efficiency, diversity, and sustainability is driving the development of novel synthetic approaches.

Recent advances in C-H functionalization offer a powerful tool for the direct introduction of functional groups onto the pyrrolopyridine core, minimizing the need for pre-functionalized starting materials. nih.govrsc.orgrsc.org Strategies involving transition-metal catalysis are expected to enable the selective modification of various positions on the pyrrole (B145914) and pyridine (B92270) rings, providing rapid access to a wide array of analogues. researchgate.netnih.gov

Furthermore, the development of novel cyclization strategies is crucial for constructing the core pyrrolopyridine scaffold with diverse substitution patterns. researchgate.netrsc.org This includes the exploration of multi-component reactions, which allow for the assembly of complex molecules from simple starting materials in a single step, enhancing atom economy and operational simplicity. researchgate.netrsc.org Gold-catalyzed intramolecular hydroamination of alkynes has also emerged as a mild and efficient method for constructing functionalized pyrrolo-fused quinoxalines, a strategy that could be adapted for pyrrolopyridine synthesis. nih.gov The application of microwave-assisted synthesis is also a promising avenue for accelerating reaction times and improving yields. researchgate.net

Synthetic StrategyDescriptionPotential Advantages
C-H Functionalization Direct introduction of functional groups onto the pyrrolopyridine core via activation of carbon-hydrogen bonds.Atom economy, reduced synthetic steps, late-stage modification.
Multi-component Reactions One-pot synthesis involving three or more reactants to form a complex product.High efficiency, operational simplicity, molecular diversity.
Novel Cyclization Methods Development of new chemical transformations to construct the bicyclic pyrrolopyridine ring system.Access to novel substitution patterns, improved yields, milder reaction conditions.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate chemical reactions.Reduced reaction times, improved yields, enhanced reaction control.

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations of the Pyrrolopyridine Core

Beyond established synthetic transformations, future research will likely delve into the unconventional reactivity of the 2,3,3-trimethyl-3H-pyrrolo[3,2-b]pyridine core to uncover unprecedented chemical transformations. The unique electronic nature of the pyrrolopyridine system, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, suggests a rich and complex reactivity profile that is yet to be fully explored.

One promising area is the investigation of cycloaddition reactions involving the pyrrolopyridine scaffold. nih.govrsc.orgnih.govyoutube.com For instance, [3+2] cycloaddition reactions of azomethine ylides with various dipolarophiles can lead to the formation of novel polycyclic systems containing the pyrrolidine (B122466) ring, which could be extended to the pyrrolopyridine core. mdpi.com Such reactions could provide rapid access to complex, three-dimensional structures with potential biological activity.

The catalytic activation of the pyrrolopyridine ring could also lead to novel ring-opening or ring-expansion reactions, providing pathways to new heterocyclic systems that are not accessible through traditional methods. mdpi.comresearchgate.net The development of catalysts that can selectively activate specific bonds within the pyrrolopyridine framework will be key to unlocking these transformations.

Advanced Computational Modeling for Predictive Design and Discovery of New Pyrrolopyridine-Based Systems

Advanced computational modeling is set to play an increasingly pivotal role in the rational design and discovery of novel pyrrolopyridine-based systems with tailored properties. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations can provide valuable insights into the interactions of pyrrolopyridine derivatives with biological targets, guiding the design of more potent and selective molecules. nih.govnih.govuran.uanih.govresearchgate.net

QSAR modeling can establish mathematical relationships between the structural features of pyrrolopyridine derivatives and their biological activities, enabling the prediction of the activity of newly designed compounds. nih.govresearchgate.net Molecular docking simulations can predict the binding modes of these compounds within the active sites of proteins, helping to elucidate the structural basis of their activity and to design modifications that enhance binding affinity. nih.govuran.ua Molecular dynamics simulations can provide a dynamic picture of the ligand-protein interactions, assessing the stability of the complex over time. nih.gov

These computational approaches can be integrated into virtual screening workflows to efficiently screen large libraries of virtual pyrrolopyridine derivatives, prioritizing a smaller number of promising candidates for synthesis and experimental testing. labo-code.commdpi.comnih.govmdpi.com This predictive-design approach can significantly accelerate the drug discovery process and reduce the costs associated with experimental screening. nih.gov The application of these in silico methods is not limited to drug discovery and can be extended to the design of pyrrolopyridine-based materials with specific electronic or optical properties.

Computational TechniqueApplication in Pyrrolopyridine Research
QSAR Predicting the biological activity of new derivatives based on their chemical structure.
Molecular Docking Simulating the binding of pyrrolopyridine ligands to biological targets to predict binding affinity and mode.
Molecular Dynamics Simulating the dynamic behavior of pyrrolopyridine-protein complexes to assess stability and interactions.
Virtual Screening Computationally screening large libraries of virtual compounds to identify potential hits for further investigation.

Integration of Pyrrolopyridines into Supramolecular Assemblies and Frameworks

The unique structural and electronic properties of the pyrrolopyridine scaffold make it an attractive building block for the construction of supramolecular assemblies and functional materials. Future research is expected to explore the integration of this compound and its derivatives into larger, more complex architectures such as macrocycles, cages, and metal-organic frameworks (MOFs). nih.govnih.govmdpi.com

The nitrogen atoms in the pyrrolopyridine ring can act as coordination sites for metal ions, enabling the formation of well-defined metallo-supramolecular structures. The ability to tune the electronic properties of the pyrrolopyridine ligand through substitution will allow for the design of functional materials with specific catalytic, sensing, or photophysical properties.

Furthermore, the planar nature of the pyrrolopyridine core makes it a suitable component for creating extended, porous frameworks such as MOFs. These materials have potential applications in gas storage, separation, and catalysis. The incorporation of functionalized pyrrolopyridine units into the organic linkers of MOFs could lead to materials with enhanced performance and novel functionalities. The self-assembly of pyrrolopyridine derivatives through non-covalent interactions, such as hydrogen bonding and π-π stacking, can also be exploited to create novel supramolecular polymers and gels.

Q & A

Q. What are the key synthetic routes for preparing pyrrolo[2,3-b]pyridine derivatives?

The synthesis involves cyclization (e.g., hexamine/CH₃COOH at 120°C), Suzuki-Miyaura cross-coupling (e.g., Pd(PPh₃)₄ with arylboronic acids), and functionalization steps like oxidation (MnO₂) or reduction (H₂/Pd-C). Protecting groups (e.g., tosyl chloride) are critical for regiochemical control. For example, 3-benzoyl derivatives are synthesized via Friedel-Crafts acylation using PhMgBr .

Q. How is NMR spectroscopy used to characterize pyrrolo[2,3-b]pyridine derivatives?

Specific ¹H NMR signals (e.g., δ 7.08–8.39 ppm for aromatic protons) and coupling constants (J = 4.7–5.4 Hz) confirm substitution patterns. For 3-trifluoromethyl derivatives, ¹⁹F NMR detects CF₃ groups at δ -62 ppm. HRMS validates molecular formulas (e.g., [M+H]+ = 355.1435 for C₂₃H₁₈N₂O₂) .

Q. What purification methods are effective for intermediates?

Silica gel chromatography (ethyl acetate/hexane gradients) is standard. Polar intermediates (e.g., amino derivatives) may require reverse-phase HPLC. KOH-mediated deprotection (e.g., 76% yield in ) followed by aqueous workup improves purity .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions be addressed?

Catalyst choice (e.g., Pd(OAc)₂/TPPTS for trifluoroborate coupling) and solvent systems (MeCN/H₂O) influence selectivity. Steric hindrance at C3 reduces yields (e.g., 22% for Stille coupling in ), but microwave-assisted heating or ligand screening (e.g., XPhos) can enhance efficiency .

Q. What computational strategies predict bioactivity of pyrrolo[2,3-b]pyridine analogs?

DFT calculations (e.g., HOMO-LUMO gaps) and molecular docking (using FGFR3 crystal structures) assess electronic properties and binding modes. Continuum solvation models () predict logP and solubility, guiding SAR optimization. For example, electron-withdrawing groups (-CF₃) improve kinase inhibition (Ki < 2 nM) .

Q. How do substituent electronic effects contradict in kinase inhibition studies?

While -CF₃ enhances VEGFR2 affinity, steric clashes reduce PDGFRβ activity. Comparative IC₅₀ profiling (e.g., 50 nM vs. 1.2 µM for related analogs) reveals target-specific effects. Meta-substituted aryl groups improve selectivity over off-target kinases (e.g., Kit) .

Data Contradiction Analysis

Q. Why do yields vary in cross-coupling reactions under similar conditions?

Discrepancies arise from substrate electronic effects (e.g., electron-deficient boronic acids couple faster) and trace moisture degrading catalysts. reports 35–60% yields for Suzuki reactions, while Stille couplings drop to 22% due to competing homocoupling .

Q. How do conflicting SAR trends in kinase inhibition occur?

Substituted pyridinyl groups may enhance FGFR1 binding but reduce solubility, limiting cellular activity. For example, 3-pyridinylethynyl derivatives () show potent in vitro inhibition but poor membrane permeability, necessitating prodrug strategies .

Methodological Recommendations

  • Synthetic Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf)) and ligands (e.g., SPhos) to improve cross-coupling yields .
  • Biological Assays : Use FRET-based kinase assays (IC₅₀) and tumor xenograft models to validate target engagement .
  • Computational Tools : Combine molecular dynamics (MD) with QSAR models to prioritize analogs for synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.